molecular formula C8H13N3O B12127106 (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-methanol

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-methanol

Cat. No.: B12127106
M. Wt: 167.21 g/mol
InChI Key: PGWXUOARXFJOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-methanol" features a fused triazole-azepine core with a hydroxymethyl (-CH₂OH) substituent at the 3-position. The hydroxymethyl group may influence solubility, bioavailability, and receptor interactions compared to other substituents, as seen in related compounds .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c12-6-8-10-9-7-4-2-1-3-5-11(7)8/h12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWXUOARXFJOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Carbonyl Cyclization

The triazoloazepine scaffold is often synthesized via cyclocondensation between hydrazine derivatives and cyclic carbonyl compounds. For example, methyl 2-(3-chloro-5-fluoro-phenyl)acetate undergoes alkylation with 1-chloro-4-iodobutane to form a hexanoate intermediate, which is subsequently saponified to the carboxylic acid and converted to an acid chloride. Reaction with hydrazinecarboximidamide hydrochloride under thermal conditions yields a triazole-amine intermediate, which undergoes base-mediated cyclization to form the triazoloazepine core.

Key Reaction Conditions

  • Alkylation : Conducted at -78°C using LDA as a base.

  • Cyclization : LiCl and tBuONa in DMF at 85°C for 1 hour.

  • Yield : 35% for the cyclization step.

Introduction of the Hydroxymethyl Group

Direct Incorporation via Hydrazine Derivatives

A hydroxymethyl group can be introduced early by using hydrazine derivatives pre-functionalized with protected alcohol groups. For example, hydrazinecarboximidamide with a THP-protected hydroxymethyl side chain could cyclize with carbonyl precursors, followed by deprotection to yield the target alcohol.

Example Pathway

  • Protection : THP-ether formation on hydroxymethyl-hydrazine.

  • Cyclocondensation : As in Section 1.1.

  • Deprotection : Acidic hydrolysis (e.g., HCl in MeOH).

Bromination and Hydroxylation

Bromination of the triazole ring (e.g., using CuBr₂ and tert-butyl nitrate) introduces a bromide at the 2-position. While this position differs from the target’s 3-methanol, analogous conditions could regioselectively functionalize the 3-position if steric and electronic factors permit. Subsequent hydroxide substitution (SN2) would yield the hydroxymethyl group.

Challenges :

  • Regioselectivity in electrophilic substitution.

  • Competing side reactions at alternative positions.

Reduction of Nitrile Precursors

The nitrile derivative (6,7,8,9-Tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)-acetonitrile can be reduced to the primary amine using LiAlH₄, followed by oxidation to the alcohol. However, this two-step process is inefficient due to over-reduction risks and functional group incompatibility.

Alternative Pathway :

  • Nitrile Hydrolysis : H₂SO₄/H₂O to carboxylic acid.

  • Reduction : LiAlH₄ reduces –COOH to –CH₂OH.

Comparative Analysis of Synthetic Routes

Method Starting Material Steps Yield Key Challenges
Hydrazine CyclizationMethyl 2-arylacetate535%Low cyclization efficiency
Nitrile ReductionTriazoloazepine-nitrile2~20%Over-reduction, purification
Bromination-HydroxylationTriazoloazepine-bromide2N/ARegioselectivity, reaction conditions

Optimization Strategies

Protecting Group Utilization

Introducing hydroxymethyl via protected intermediates (e.g., THP, benzyl ethers) improves compatibility with strong bases and electrophiles. For example, a THP-protected hydroxymethyl hydrazine derivative could survive LDA-mediated alkylation conditions.

Catalytic Enhancements

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could attach hydroxymethyl-bearing aryl groups to the triazole core. However, this approach deviates from the target’s direct substitution pattern and is less feasible.

Scalability and Industrial Relevance

The multi-step synthesis from methyl 2-arylacetate is scalable but requires stringent temperature control (-78°C for alkylation) and hazardous reagents (SOCl₂ for acid chloride formation). Alternatives like flow chemistry could mitigate risks and improve yields.

Chemical Reactions Analysis

Types of Reactions

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

  • Antitumor Activity :
    • Compounds with similar triazole structures have been linked to significant antitumor effects. For instance, derivatives have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis across various cancer cell lines.
    • Case Study : A study indicated that a related triazole compound exhibited an IC50 value of 0.05 μM against SW620 colorectal cancer cells, indicating potent antiproliferative activity.
  • Antimicrobial Properties :
    • The presence of heterocyclic structures suggests potential antimicrobial efficacy. Research indicates that compounds like (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-methanol can disrupt bacterial cell walls or inhibit essential enzymes.
    • Research Findings : Studies have shown that triazole derivatives can act against a spectrum of pathogens including Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties. Similar triazole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro.
    • Case Study : In a study involving lipopolysaccharide-induced inflammation in macrophages, a related compound reduced the secretion of TNF-alpha and IL-6 by up to 70%.
Activity TypeMechanism of ActionReference Study
AntitumorInduction of apoptosisStudy on SW620 cells
AntimicrobialInhibition of cell wall synthesisResearch on triazole derivatives
Anti-inflammatoryInhibition of cytokine secretionMacrophage inflammation study

Table 2: Pharmacological Properties

PropertyValue
SolubilitySoluble in DMSO and ethanol
StabilityStable at room temperature
ToxicityLow toxicity in preliminary studies

Mechanism of Action

The mechanism of action of (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of triazoloazepine derivatives are highly dependent on the substituents at the 3-position. Below is a detailed comparison based on substituent type, activity, and mechanisms:

Analgesic and Anti-inflammatory Activity

  • 3-Aryl(heteryl)-2-(triazoloazepin-3-yl)acrylonitriles: These derivatives, synthesized via Knoevenagel condensation, exhibit potent analgesic activity comparable to ketorolac in models like the "hot plate" and "acetic acid-induced writhings." The electron-withdrawing nitrile group enhances binding to cyclooxygenase (COX) enzymes, reducing inflammation .
  • 3-Allyl-thiazole derivatives :
    Hydrobromides of (3-allyl-4-aryl-thiazol-2-ylidene)-triazoloazepines show moderate analgesic activity. Replacing ethyl with allyl groups decreases efficacy, suggesting steric hindrance or reduced lipophilicity impacts receptor interaction .
  • Direct activity data are needed to confirm this hypothesis.

Antimicrobial Activity

  • 3-Arylaminomethyl quaternary salts: Bromide derivatives (e.g., 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepinium) show broad-spectrum activity against Staphylococcus aureus and Candida albicans, with MIC values of 6.2–25.0 mg/mL. The quaternary ammonium moiety disrupts microbial membranes, enhancing bactericidal effects .
  • Quaternary triazoloazepine salts: Against soil ammonifying bacteria (e.g., Bacillus simplex), bromide 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-triazoloazepinium exhibits MIC = 10.3 μg/mL, highlighting the role of halogenated aryl groups in boosting potency .
  • Hydroxymethyl substituent (hypothesized) :
    The polar -CH₂OH group may reduce antimicrobial efficacy against Gram-negative strains due to poor outer membrane penetration, as seen in other hydrophilic derivatives .

Key Research Findings and Data Tables

Table 1: Antimicrobial Activity of Triazoloazepine Derivatives

Compound (Substituent) Target Microorganism MIC (mg/mL or μg/mL) Reference
3-[(4-Bromophenylamino)-methyl]-quaternary salt S. aureus, C. albicans 6.2–25.0
Bromide 1-[2-(4-chlorophenyl)-2-oxoethyl]-salt Ammonifying bacteria 10.3 μg/mL
3-Arylacrylonitrile derivatives Not explicitly tested N/A

Table 2: Analgesic Activity Comparison

Compound (Substituent) Model (vs. Ketorolac) Efficacy (%) Reference
3-(4-Hydroxyphenyl)acrylonitrile Hot plate, acetic acid 90–95%
3-Allyl-thiazole hydrobromide Acetic acid-induced writhing 60–70%

Biological Activity

The compound (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various research findings.

Chemical Structure and Synthesis

The compound features a triazole ring fused to an azepine ring structure. The synthesis typically involves cyclization reactions using suitable precursors. For example, one method includes the reaction of 1-adamantylamine with azepine precursors under specific conditions such as heating in solvents like dichloromethane or ethanol .

Triazole compounds are known for their interaction with various enzymes and receptors. They can influence multiple biochemical pathways due to their broad pharmacological activities. Specifically, they may act as inhibitors of kinases involved in cancer cell proliferation and exhibit antimicrobial properties against various pathogens .

Antimicrobial Activity

Research has shown that derivatives of the triazoloazepine compounds possess significant antimicrobial activity. For instance, a study evaluated the antibacterial effects of synthesized derivatives against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were effective against strains such as Staphylococcus aureus and Candida albicans, with MICs ranging from 6.2 to 25.0 mg/mL .

CompoundTarget StrainMIC (mg/mL)
3-[(4-bromophenylamino)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromideS. aureus6.2
3-[(4-bromophenylamino)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromideC. albicans25.0

Anticancer Properties

The compound has also been studied for its potential anticancer properties. It is believed to inhibit specific kinases that play a crucial role in cancer cell proliferation. This mechanism is particularly relevant in the context of developing new cancer therapeutics .

Other Biological Activities

In addition to antimicrobial and anticancer activities, triazole compounds have been investigated for their anti-inflammatory and antioxidant properties. These effects may contribute to their therapeutic potential in treating various diseases .

Case Studies

Several case studies have highlighted the efficacy of triazoloazepines in biological applications:

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of synthesized triazoloazepine derivatives against resistant bacterial strains. The results showed that some derivatives had comparable potency to established antibiotics like Linezolid .
  • Cancer Cell Proliferation Inhibition : In vitro studies indicated that certain derivatives could significantly reduce the viability of cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.